molecular formula C6H8ClIN2 B8307190 1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole

1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole

Cat. No. B8307190
M. Wt: 270.50 g/mol
InChI Key: BMIWBNYKNPBNKB-UHFFFAOYSA-N
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Patent
US06995143B2

Procedure details

2.0 g (10.31 mmol) 4-iodopyrazole were dissolved in 20 ml DMF and 1.22 g (10.8 mmol) potassium t-butoxide was added. The mixture was stirred for 1 hour at room temperature and 1.06 ml (10.83 mmol) 1-bromo-3-chloropropane were added. A white precipitate appeared rapidly. After 30 minutes 50 ml water was added and the reaction mixture was extracted twice with 100 ml hexane. The combined organic layers were dried over MgSO4 and the solvent was removed to give 2.65 g of the desired product as a colourless oil. MS (ISP): 270.1 (MH+). 1H-NMR (CDCl3): 2.31 (quint, 2H), 3.47 (t, 2H), 4.32 (t, 2H), 7.48 (s, 1H), 7.53 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
1.06 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.CC(C)([O-])C.[K+].Br[CH2:14][CH2:15][CH2:16][Cl:17].O>CN(C=O)C>[Cl:17][CH2:16][CH2:15][CH2:14][N:4]1[CH:3]=[C:2]([I:1])[CH:6]=[N:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C=NNC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.22 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
1.06 mL
Type
reactant
Smiles
BrCCCCl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted twice with 100 ml hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCCCN1N=CC(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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